Cas no 100567-94-0 (1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[4-(trifluoromethyl)phenyl]-)

1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[4-(trifluoromethyl)phenyl]- structure
100567-94-0 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[4-(trifluoromethyl)phenyl]-
CAS No:100567-94-0
MF:C17H12F5N3O
MW:369.288701057434
CID:182539
PubChem ID:44151667
Update Time:2025-04-19

1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[4-(trifluoromethyl)phenyl]-
    • ICI178863
    • 1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethanol
    • Α-(2,4-DIFLUOROPHENYL)-Α-(4-TRIFLUOROMETHYL)PHENYL-1H-1,2,4-TRIAZOLE-1-ETHANOL
    • 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)-
    • DTXSID80905589
    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
    • 100567-94-0
    • 1H-1,2,4-Triazole-1-ethanol,alpha-(2,4-difluorophenyl)-alpha-(4-trifluoromethyl)phenyl-
    • ICI 178863
    • Inchi: 1S/C17H12F5N3O/c18-13-5-6-14(15(19)7-13)16(26,8-25-10-23-9-24-25)11-1-3-12(4-2-11)17(20,21)22/h1-7,9-10,26H,8H2
    • InChI Key: OJSWWDFSVSDXFU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C1C=CC(C(F)(F)F)=CC=1)(CN1C=NC=N1)O)F

Computed Properties

  • Exact Mass: 369.090053g/mol
  • Monoisotopic Mass: 369.090053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 369.29g/mol
  • XLogP3: 3.2
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 50.94000
  • LogP: 3.51120
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